molecular formula C24H24N6O B2615340 2-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazine-1-carbonyl}quinoxaline CAS No. 1396768-64-1

2-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazine-1-carbonyl}quinoxaline

Cat. No.: B2615340
CAS No.: 1396768-64-1
M. Wt: 412.497
InChI Key: WTNFSVXDNXCJAS-UHFFFAOYSA-N
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Description

2-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazine-1-carbonyl}quinoxaline is a complex organic compound that features a quinoxaline core linked to a piperazine ring, which is further connected to an imidazole moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazine-1-carbonyl}quinoxaline typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as crystallization, distillation, and chromatography are crucial to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazine-1-carbonyl}quinoxaline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with hydroxyl or carbonyl groups, while reduction could produce more saturated analogs .

Scientific Research Applications

2-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazine-1-carbonyl}quinoxaline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazine-1-carbonyl}quinoxaline is unique due to its combination of three distinct moieties, each contributing to its overall chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with simpler compounds .

Properties

IUPAC Name

[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]-quinoxalin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O/c31-24(22-18-26-20-8-4-5-9-21(20)27-22)30-16-13-28(14-17-30)12-15-29-11-10-25-23(29)19-6-2-1-3-7-19/h1-11,18H,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNFSVXDNXCJAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)C(=O)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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